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molecular formula C19H19N3O B8763974 4-Hydroxypiperidinyl-2-phenylquinazoline

4-Hydroxypiperidinyl-2-phenylquinazoline

Cat. No. B8763974
M. Wt: 305.4 g/mol
InChI Key: YMHSZEORZIKIDQ-UHFFFAOYSA-N
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Patent
US04377582

Procedure details

A mixture containing 6 g (0.025 mole) of 2-phenyl-4-chloroquinazoline, 3.53 g (0.035 mole) of 4-hydroxypiperidine and 100 ml of 95% ethyl alcohol was refluxed for 3 hrs. One gram of sodium hydroxide (in one ml of water) was added and the mixture was refluxed for an additional 2 hr period. The mixture was filtered and the filtrate was added to 300 ml of water. The white crystalline precipitate was separated and recrystallized with methanol and water to give 3.2 g of the title compound, m.p. 165°-167° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3.53 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:16]=[C:15](Cl)[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH:18][CH:19]1[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]1.[OH-].[Na+]>C(O)C>[C:1]1([C:7]2[N:16]=[C:15]([N:22]3[CH2:23][CH2:24][CH:19]([OH:18])[CH2:20][CH2:21]3)[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC2=CC=CC=C2C(=N1)Cl
Name
Quantity
3.53 g
Type
reactant
Smiles
OC1CCNCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hrs
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for an additional 2 hr period
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
ADDITION
Type
ADDITION
Details
the filtrate was added to 300 ml of water
CUSTOM
Type
CUSTOM
Details
The white crystalline precipitate was separated
CUSTOM
Type
CUSTOM
Details
recrystallized with methanol and water

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC2=CC=CC=C2C(=N1)N1CCC(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: CALCULATEDPERCENTYIELD 41.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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